molecular formula C15H12N2O B13560480 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine

5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine

Cat. No.: B13560480
M. Wt: 236.27 g/mol
InChI Key: KOLBVAJFUNZULQ-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Chemistry and Oxazole (B20620) Derivatives

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Among these, five-membered heterocyclic rings that include both nitrogen and oxygen atoms, such as oxazole, are of profound importance. The oxazole nucleus is a versatile scaffold found in numerous natural products and synthetically developed molecules. nih.govtandfonline.com Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing compounds to bind effectively with a wide array of enzymes and biological receptors. nih.govtandfonline.com This versatility has established the oxazole ring as a prime skeleton in drug discovery and medicinal chemistry. nih.gov

Importance of the Oxazol-2-amine Moiety in Synthetic Chemistry

The oxazol-2-amine moiety is recognized as a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The 2-aminooxazole structure is an isostere of other important nuclei, such as 2-aminothiazoles, and this structural relationship has been exploited in the development of novel therapeutic agents, particularly in areas like antitubercular drug discovery. researchgate.net Its presence often confers desirable physicochemical properties and biological activity. In synthetic chemistry, the amine group provides a reactive handle for further functionalization, allowing for the construction of diverse molecular libraries for screening purposes. researchgate.net

Contextualization of Biphenyl (B1667301) Substituted Oxazoles in Advanced Organic Synthesis

The biphenyl moiety is another fundamental backbone in organic chemistry, prevalent in medicinally active compounds, natural products, and materials science applications like organic light-emitting diodes (OLEDs). rsc.org Biphenyls consist of two phenyl rings linked together, providing a rigid and sterically defined scaffold. rsc.org

The strategic combination of a biphenyl group with an oxazole ring creates a class of compounds with significant potential. The synthesis of such molecules often employs advanced cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction is highly efficient for forming carbon-carbon bonds between a bromophenyl-oxazole and a boronic acid, allowing for the creation of a wide range of biphenyl oxazole derivatives in high yields. nih.govresearchgate.net This synthetic accessibility makes the exploration of these compounds highly feasible for various applications.

Rationale for Comprehensive Academic Investigation of 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine

The specific compound, this compound, represents a deliberate molecular design that merges the privileged oxazol-2-amine scaffold with the versatile biphenyl unit. The rationale for its detailed investigation is multifaceted:

Medicinal Chemistry Potential: Structurally similar biphenyl oxazole derivatives have demonstrated potent and selective inhibitory activity against enzymes such as nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and -3 (NPP3). nih.govresearchgate.net Overexpression of these enzymes is linked to conditions like cancer, osteoarthritis, and type 2 diabetes, making inhibitors highly valuable. nih.govresearchgate.net The unique substitution pattern of this compound suggests it could exhibit novel biological activities.

Synergistic Properties: The fusion of the electron-rich oxazol-2-amine system with the extended π-system of the biphenyl group may lead to interesting photophysical or electronic properties, suggesting potential applications in materials science.

Structure-Activity Relationship (SAR) Studies: The synthesis and study of this specific isomer are crucial for building a comprehensive understanding of the structure-activity relationships within the broader class of biphenyl-substituted oxazoles. By comparing its properties and activities to other isomers, chemists can decipher the precise role of substituent placement on molecular function.

Given the established importance of its constituent scaffolds and the proven success of related compounds, a thorough academic investigation into the synthesis, properties, and potential applications of this compound is well-justified.

Physicochemical and Spectroscopic Data Profile

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds. nih.govnih.gov

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Type
Molecular FormulaC15H12N2O
Molecular Weight~236.27 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents
Melting PointPredicted to be in the range of related aromatic heterocyclic compounds

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
1H NMRSignals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the biphenyl and oxazole protons. A characteristic signal for the -NH2 protons.
13C NMRSignals corresponding to the carbon atoms of the biphenyl and oxazole rings, including characteristic shifts for the C=N and C-O carbons of the oxazole ring.
Mass Spectrometry (MS)A molecular ion peak (M+) corresponding to the exact mass of the compound.
Infrared (IR) SpectroscopyCharacteristic absorption bands for N-H stretching (amine), C=N stretching (oxazole ring), and C-H stretching (aromatic rings).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

5-(2-phenylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C15H12N2O/c16-15-17-10-14(18-15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H2,16,17)

InChI Key

KOLBVAJFUNZULQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(O3)N

Origin of Product

United States

Synthetic Methodologies for 5 1,1 Biphenyl 2 Yl Oxazol 2 Amine and Analogous Structures

Historical Development of Synthetic Approaches to Oxazol-2-amines

The synthesis of the oxazole (B20620) ring is a well-established field in heterocyclic chemistry, with several classical methods dating back over a century. researchgate.net The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, was one of the earliest methods developed to produce 2,5-disubstituted oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org Other foundational methods include the Robinson-Gabriel synthesis, which proceeds through the cyclization and dehydration of α-acylamino ketones, and the Bredereck reaction, which utilizes α-haloketones and amides. ijpsonline.compharmaguideline.com

A significant advancement in the synthesis of 5-substituted oxazoles came in 1972 with the van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde under basic conditions. ijpsonline.comnih.gov This method is particularly valued for its mild conditions and directness in forming the oxazole ring. nih.gov

However, the synthesis of the 2-aminooxazole sub-class has presented unique challenges. Notably, the Hantzsch protocol, a highly effective and versatile method for preparing 2-aminothiazoles by reacting α-bromo ketones with thioureas, does not translate effectively to the synthesis of 2-aminooxazoles when N-substituted ureas are used as the nitrogen source. acs.org This has necessitated the development of more specific and optimized conditions. A common modern approach, particularly for 4-aryl-substituted 2-aminooxazoles, involves the condensation of a substituted 2-bromoacetophenone (B140003) with urea (B33335), often facilitated by microwave irradiation to improve yields and reduce reaction times. ijpsonline.comnih.gov Early syntheses of related structures, such as 2-aminobenzoxazoles, often relied on highly toxic reagents like cyanogen (B1215507) bromide, prompting the development of safer, more modern protocols. nih.govacs.org

Precursor Synthesis and Preparation Strategies

The assembly of 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine requires the carefully planned synthesis of two key fragments: the biphenyl-substituted portion and the precursors that will form the oxazole ring.

Synthesis of Biphenyl-substituted Intermediates

The biphenyl (B1667301) moiety is a fundamental structural backbone in many organic materials and pharmaceutical compounds. rsc.org The creation of the carbon-carbon single bond connecting the two phenyl rings is most commonly achieved through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction stands as the preeminent method for this transformation, prized for its high yields, tolerance of a wide range of functional groups, and relatively mild conditions. rsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. nih.govrsc.org For the synthesis of a precursor to the target molecule, this would involve reacting a 2-substituted halobenzene (e.g., 2-bromoaniline (B46623) or 2-bromoacetophenone) with phenylboronic acid. The use of specialized phosphine (B1218219) ligands can be critical, especially for constructing sterically hindered biphenyls like the ortho-substituted target compound. nih.govrsc.orgnih.gov

An older, alternative method is the Ullmann coupling , which involves the copper-mediated reaction of two aryl halide molecules. While historically significant, it often requires harsh reaction conditions and can result in lower yields compared to the Suzuki coupling. nih.govnih.gov

MethodReactantsCatalyst/MediatorTypical YieldsNotes
Suzuki-Miyaura Coupling Aryl Halide + Arylboronic AcidPalladium complex (e.g., Pd(OAc)₂, Pd(dba)₂) + Base (e.g., K₃PO₄)Good to Excellent (65-98%) nih.govnih.govHigh functional group tolerance; method of choice for sterically hindered biphenyls. nih.govnih.gov
Ullmann Coupling 2x Aryl HalideCopper (Cu) powder or saltsLow to Moderate (20-38%) nih.govnih.govOften requires high temperatures; can produce symmetrical side products.
Iron-Catalyzed Coupling Aryl Halide + Aryl Grignard or Arylboronic acidIron complexVariableAn emerging, more cost-effective alternative to palladium catalysis. rsc.org

Preparation of Oxazole Ring Precursors

For the construction of the 2-aminooxazole ring, the most direct precursors are an α-haloketone and a source for the 2-amino group, typically urea. ijpsonline.comacs.org To synthesize the target compound, the key ketone precursor would be 2-bromo-1-([1,1'-biphenyl]-2-yl)ethan-1-one . This intermediate can be prepared from the corresponding acetophenone (B1666503) derivative, 1-([1,1'-biphenyl]-2-yl)ethan-1-one, via bromination.

Urea is the simplest and most direct precursor for introducing the unsubstituted 2-amino functionality. Other reagents, such as cyanamides, can also serve as precursors for the N-C=N fragment of the 2-aminooxazole system. organic-chemistry.org Alternative strategies involve the use of propargylic amides, which can undergo cycloisomerization to form the oxazole ring, though this is more common for oxazoles not bearing a 2-amino group. ijpsonline.comresearchgate.net

Direct Synthesis Strategies for the Oxazol-2-amine Core

With the necessary precursors in hand, the final step is the construction of the heterocyclic ring. This is typically achieved through a direct condensation and cyclization reaction.

Cyclization Reactions and Their Variants

The most direct and analogous reported method for synthesizing the target structure is the condensation reaction between the biphenyl-substituted α-haloketone and urea. ijpsonline.comnih.gov This reaction is a variant of the Bredereck synthesis and forms the 2-amino-5-substituted oxazole core in a single step.

Research into the synthesis of similar 4-aryl-2-aminooxazoles has shown that the reaction conditions are critical for achieving good yields. acs.org The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is common, and microwave irradiation has been demonstrated to be highly effective, significantly accelerating the reaction compared to conventional heating. ijpsonline.comacs.orgnih.gov

Below is a table summarizing the optimization of reaction conditions for the synthesis of 4-(p-tolyl)oxazol-2-amine from 2-bromo-1-(p-tolyl)ethan-1-one and urea, which serves as a model for the synthesis of the title compound. acs.org

EntrySolventTemperature (°C)TimeYield (%)
1DMF8015 min53
2DMF1203 min56
3NMP8015 min50
4NMP1203 min45

Data adapted from a study on analogous 2-aminooxazoles. acs.org NMP refers to N-methylpyrrolidone.

The data indicates that high temperatures and short reaction times, achievable with microwave heating, provide optimal yields, with DMF being a slightly superior solvent to NMP in terms of both yield and ease of product purification. acs.org

An alternative to the direct condensation of two separate precursors is an intramolecular cyclization strategy. This approach involves first assembling a linear intermediate that contains all the necessary atoms for the ring system, which then undergoes a ring-closing reaction.

Several intramolecular pathways have been developed for oxazole synthesis, many of which are metal-mediated:

Oxidative Cyclization of Enamides : Enamides, which can be prepared from ketones, can undergo intramolecular cyclization to form oxazoles. This can be achieved using metal-free reagents like phenyliodine diacetate (PIDA) or through copper-catalyzed C-H bond functionalization. organic-chemistry.org

Gold-Catalyzed Cyclization : N-propargylic amides are common precursors that undergo intramolecular cyclization in the presence of a gold catalyst to yield substituted oxazoles. organic-chemistry.orgresearchgate.net This method is particularly effective for forming the C-O and C=N bonds of the oxazole ring. researchgate.net

For the specific synthesis of a 2-aminooxazole via an intramolecular route, a plausible precursor would be an α-ureido ketone . This intermediate could be synthesized and then cyclized under dehydrating conditions to form the oxazole ring. This pathway offers a high degree of control but requires a multi-step synthesis of the cyclization precursor.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial parts of the starting materials. frontiersin.org For the synthesis of 5-aryl-2-aminooxazoles, MCRs offer a convergent and atom-economical approach. While a direct MCR for this compound is not explicitly detailed in the surveyed literature, analogous syntheses of 5-aryl-2-aminooxazoles and related heterocycles suggest plausible routes.

A common MCR approach for related aminoazoles involves the condensation of an aldehyde, a β-ketoester, and a nitrogen-containing nucleophile. nih.gov In the context of the target molecule, a hypothetical three-component reaction could involve 2-phenylbenzaldehyde, a suitable cyanating agent (as a source for the 2-amino group), and a carbonyl compound that provides the C4 and C5 atoms of the oxazole ring. The reaction of aminoazoles with aldehydes and cyclic CH-acids, such as 1,3-diketones, is a well-established method for constructing fused heterocyclic systems and highlights the versatility of MCRs. frontiersin.org

The table below illustrates typical conditions and yields for the multicomponent synthesis of analogous heterocyclic structures, which could be adapted for the synthesis of 5-aryl-2-aminooxazoles.

AldehydeOther ReactantsCatalyst/SolventProduct TypeYield (%)Reference
Aromatic Aldehydes5-Aminotetrazole, KetonesSolvent-free, HeatTetrazoloquinazolinesNot specified nih.gov
Aromatic Aldehydes5-Amino-3-methyl(aryl)isoxazole, 1,3-DiketonesMicrowave, WaterIsoxazolo[5,4-b]pyridinesNot specified nih.gov
Aromatic Aldehydes2-Aminoimidazoles, Triethyl orthoformate, Cyanamide (B42294)Microwave4-Aminoimidazo[1,2-a] organic-chemistry.orgnih.govbeilstein-journals.orgtriazinesGood rsc.org

These examples demonstrate the potential of MCRs to rapidly generate structural diversity, a key advantage in drug discovery and materials science.

Catalytic Methodologies in Oxazole Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering highly selective and efficient pathways for the formation of complex molecules. Palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of the 5-([1,1'-biphenyl]-2-yl) moiety and for the construction of the oxazole ring itself.

Alternatively, a Suzuki-Miyaura coupling reaction could be employed to construct the biphenyl moiety. This could involve the coupling of a 5-(2-bromophenyl)oxazol-2-amine (B2813943) with phenylboronic acid, or vice versa. The optimization of such reactions often involves careful selection of the palladium catalyst, ligand, and base to achieve high yields. researchgate.netnih.gov

The following table summarizes representative conditions for palladium-catalyzed reactions relevant to the synthesis of 5-biaryloxazoles.

ReactantsCatalyst/LigandBase/SolventProduct TypeYield (%)Reference
Oxazole, Aryl BromidePd(PPh₃)₄t-BuOLi/Dioxane2,5-DiaryloxazolesGood organic-chemistry.org
Simple Arenes, Aliphatic NitrilesPalladium CatalystNot specified2,4,5-Trisubstituted OxazolesNot specified rsc.org
3-Chloroindazole, 5-Indole boronic acidPd₂(dba)₃/SPhosK₃PO₄/Dioxane-WaterArylated Indazole80 nih.gov
Iodoarenes, Aliphatic AminoalcoholsPd(OAc)₂/TriphenylphosphineTriethylamine/DMFAmide Alcohols/EstersModerate to Good nih.gov

In recent years, organocatalysis and metal-free synthetic methods have gained significant traction as sustainable alternatives to transition metal-catalyzed reactions. These approaches often utilize small organic molecules as catalysts or proceed through catalyst-free pathways, reducing the risk of metal contamination in the final products.

For the synthesis of oxazole derivatives, metal-free decarboxylative cyclization of primary α-amino acids with 2-bromoacetophenones represents a viable route. researchgate.net This method allows for the formation of polysubstituted oxazoles under mild conditions. Another metal-free approach involves the cyclization of 2-isocyanobiaryl compounds to form phenanthridine (B189435) frameworks, which showcases the potential for intramolecular cyclizations to construct complex aromatic systems without the need for a metal catalyst. nih.gov

Organocatalytic methods, employing small chiral organic molecules, can provide enantioselective routes to chiral oxazole derivatives. For instance, the enantioselective amination of 2-perfluoroalkyl-oxazol-5(2H)-ones has been achieved using a bifunctional urea-tertiary amine catalyst. rsc.org While not directly applicable to the synthesis of the achiral target compound, this demonstrates the power of organocatalysis in controlling stereochemistry in oxazole synthesis.

The table below provides examples of organocatalytic and metal-free reactions for the synthesis of related heterocyclic compounds.

ReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
Primary α-amino acids, 2-BromoacetophenonesMetal-free, mild conditionsPolysubstituted OxazolesModerate researchgate.net
2-IsocyanobiarylsMetal-free cyclizationPhenanthridinesNot specified nih.gov
2-Perfluoroalkyl-oxazol-5(2H)-ones, PhenylazocarboxylatesUrea-tertiary amineChiral N,O-aminalsup to 91 rsc.org

Electrochemical Synthesis Techniques

Electrochemical synthesis has emerged as a green and powerful tool in organic chemistry, utilizing electricity to drive chemical reactions. This approach often avoids the need for stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste.

The electrochemical synthesis of polysubstituted oxazoles has been reported through various pathways. One method involves the reaction of ketones with acetonitrile (B52724) at room temperature, which proceeds via a Ritter-type reaction and oxidative cyclization. urfu.ru Another electrochemical approach for the synthesis of 2-aminothiazoles, a related class of heterocycles, involves the reaction of active methylene (B1212753) ketones with thioureas mediated by NH₄I. nih.gov This suggests that an analogous electrochemical synthesis of 2-aminooxazoles could be developed.

Electrochemical methods offer precise control over reaction conditions and can often be performed at room temperature, making them an attractive option for the synthesis of complex molecules.

SubstratesElectrolyte/MediatorCell TypeProductYieldReference
Ketones, AcetonitrileLiClO₄Divided cellPolysubstituted OxazolesGood to Excellent urfu.ru
Active Methylene Ketones, ThioureasNH₄IUndivided cell2-AminothiazolesNot specified nih.gov
N-benzyl amidoximesNot specifiedNot specified3,5-disubstituted 1,2,4-oxadiazolesNot specified rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized many chemical transformations by dramatically reducing reaction times, often from hours to minutes, and improving product yields. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions with fewer side products.

The synthesis of 2-aminooxazoles and related heterocycles has been successfully achieved using microwave assistance. For example, the multicomponent reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide under microwave irradiation provides a rapid and efficient route to 4-aminoimidazo[1,2-a] organic-chemistry.orgnih.govbeilstein-journals.orgtriazines. rsc.org Similarly, the synthesis of 5-aryl tetrazoles and 2-amino-5-aryl-1,3,4-oxadiazoles has been accomplished under solvent-free and catalyst-free conditions using microwave irradiation. advion.comresearchgate.net

The van Leusen oxazole synthesis, a classical method for preparing oxazoles, has also been adapted to microwave conditions, significantly shortening the required reaction time. nih.gov

The following table presents examples of microwave-assisted syntheses of analogous heterocyclic compounds.

ReactantsConditionsProductTimeYield (%)Reference
2-Aminoimidazoles, Triethyl orthoformate, CyanamideMicrowave4-Aminoimidazo[1,2-a] organic-chemistry.orgnih.govbeilstein-journals.orgtriazinesNot specifiedGood rsc.org
Acid Chlorides, Hydrazine Hydrate, IsothiocyanatesMicrowave, Solvent-free2-Amino-5-aryl-1,3,4-oxadiazolesNot specifiedHigh advion.com
Aldehydes, TosMICMicrowave5-Aryl-1,3-oxazolesNot specifiedHigh nih.gov
Aldehydes, malononitrile, N-alkyl-2-cyanoacetamidesMicrowave, K₂CO₃, EtOHN-alkylated 2-pyridones15 min81-94 beilstein-journals.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing any synthetic methodology to maximize product yield, minimize side reactions, and ensure reproducibility. For the synthesis of this compound and its analogs, several parameters can be systematically varied.

In transition metal-catalyzed reactions , the choice of catalyst, ligand, base, and solvent can have a profound impact on the reaction outcome. For instance, in Suzuki-Miyaura coupling reactions, a screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos) is often necessary to identify the optimal catalytic system. nih.gov The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene (B28343), DMF) can also significantly influence the reaction rate and yield. researchgate.netresearchgate.net

For multicomponent reactions , optimization may involve adjusting the stoichiometry of the reactants, the reaction temperature, and the choice of catalyst or solvent. For example, in the synthesis of pyridone derivatives, a comparative study showed that microwave-assisted, solvent-free conditions significantly improved the yield compared to conventional heating in a solvent. beilstein-journals.org

In microwave-assisted synthesis , the key parameters to optimize are the temperature, reaction time, and microwave power. These can be systematically varied to achieve the desired conversion and yield in the shortest possible time.

The following table provides an example of how reaction conditions were optimized for a Suzuki-Miyaura cross-coupling reaction, a key transformation for constructing the biphenyl moiety.

Pd SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10056 nih.gov
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10052 nih.gov
P2 (SPhos precatalyst)SPhosK₃PO₄Dioxane/H₂O10080 nih.gov

This systematic approach to optimization is essential for developing robust and high-yielding synthetic routes to complex molecules like this compound.

Solvent Screening and Reaction Medium Effects

The choice of solvent is a critical factor in the synthesis of oxazole derivatives, influencing reaction rates, yields, and even regioselectivity. organic-chemistry.org In palladium-catalyzed C-5 arylation reactions, which are relevant for introducing the biphenyl group at the 5-position, polar solvents are generally preferred. organic-chemistry.org Conversely, C-2 arylation tends to be favored in nonpolar solvents. organic-chemistry.org

For syntheses involving gold catalysis, chlorinated solvents such as dichloroethane (DCE) and dichloromethane (B109758) (DCM) have proven effective. acs.org In some gold-catalyzed reactions that form oxazoles, using the nitrile reagent as the reaction solvent is an effective strategy for trapping key intermediates like gold α-oxo carbenes. acs.org

The van Leusen oxazole synthesis, a versatile method for creating 5-substituted oxazoles, has been successfully performed in a variety of media. nih.govmdpi.com Common solvents include anhydrous methanol (B129727) or mixtures of dimethoxyethane (DME) and methanol. nih.govmdpi.com Notably, the use of ionic liquids has been explored as a green alternative, offering the advantage of being recyclable for multiple reaction runs without a significant loss in yield. mdpi.comijpsonline.com In certain protocols, water has been used as a solvent in the presence of β-cyclodextrin as a catalyst. mdpi.com For the synthesis of 4-aryl-substituted 2-aminooxazoles, solvents like toluene and dimethyl sulfoxide (B87167) (DMSO) have been employed, although DMSO was found to be ineffective in certain Buchwald-Hartwig cross-coupling steps. acs.org In some cases, cyclization reactions can be performed under solvent-free conditions. frontiersin.org

Table 1: Effects of Solvents on Oxazole Synthesis
Reaction TypeSolvent(s)Effect / ObservationReference
Palladium-Catalyzed C-5 ArylationPolar SolventsPreferred for C-5 functionalization. organic-chemistry.org
Palladium-Catalyzed C-2 ArylationNonpolar SolventsPreferred for C-2 functionalization. organic-chemistry.org
Gold-Catalyzed O-TransferDCE, DCM, PhClEffective reaction media. acs.org
Van Leusen ReactionMethanol, DME/MethanolCommonly used solvent systems. nih.govmdpi.com
Van Leusen Reaction (Green)Ionic LiquidsAllows for solvent recycling and reuse. mdpi.comijpsonline.com
Buchwald-Hartwig CouplingTolueneEffective for synthesis of 2-aminooxazoles. acs.org
Cyclization ReactionsSolvent-FreeViable for certain cyclization pathways. frontiersin.org

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters that are optimized to control reaction kinetics and product formation. Oxazole syntheses are conducted over a wide temperature range, from ambient temperature to 140°C or higher. acs.orgfrontiersin.org For instance, certain gold-catalyzed reactions can proceed at room temperature over an extended period (e.g., 20 hours) or more rapidly at elevated temperatures (e.g., 60°C for 2 hours). acs.org

Microwave-assisted synthesis has become a common technique to accelerate reactions, with temperatures reaching 130°C in the preparation of 2-aminooxazoles via Buchwald-Hartwig coupling. acs.org Other thermal conditions for cyclization reactions to form the oxazole core have been reported at 90°C, 100°C, and 140°C. frontiersin.orgjsynthchem.com

Pressure optimization is particularly relevant in flow chemistry systems. In one example, the synthesis of an oxazole-hydroperoxide was performed under flow conditions at temperatures between 70°C and 100°C, with pressure being a key variable, tested at both 1 bar and 18 bar. ijpsonline.com

Table 2: Temperature and Pressure Conditions in Oxazole Synthesis
MethodologyTemperaturePressureNotesReference
Gold-Catalyzed SynthesisRoom Temp - 60°CAtmosphericLower temperatures require longer reaction times. acs.org
Microwave-Assisted Buchwald-Hartwig130°CSealed VesselUsed to accelerate cross-coupling for 2-aminooxazole synthesis. acs.org
General Cyclizations90°C - 140°CAtmosphericTemperature varies based on specific reaction. frontiersin.orgjsynthchem.com
Flow Synthesis70°C - 100°C1 bar / 18 barDemonstrates the use of pressure as a variable in flow systems. ijpsonline.com

Catalyst Loading and Reagent Stoichiometry

The efficiency and economic viability of a synthetic route often depend on minimizing catalyst loading while maximizing yield. In a gold-catalyzed synthesis of 4-trifluoromethylated oxazoles, it was demonstrated that the catalyst loading could be reduced to as low as 3 mol % without a significant negative impact on the product yield. acs.org In another study, a heterogeneous copper ferrite (B1171679) (CuFe2O4) nanocatalyst was optimized, with the best results obtained using 10 mg of the catalyst for the reaction scale. jsynthchem.com

The stoichiometry of reagents is also finely tuned. For the aforementioned gold-catalyzed reaction, optimal conditions were achieved using 1.1 equivalents of the oxygen-transfer reagent and 10 equivalents of the nitrile. acs.org The synthesis of 2-aminothiazoles, which are structurally related to 2-aminooxazoles, also involves careful optimization of the molar amounts of reagents in relation to the catalyst. rsc.org Such optimization is crucial to avoid side reactions and ensure the efficient conversion of starting materials to the desired substituted oxazole.

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms involved in the formation of the oxazole ring is essential for developing new synthetic methods and optimizing existing ones. The construction of the oxazole core can proceed through various pathways, each involving distinct intermediates and transition states.

Proposed Reaction Mechanisms for Oxazole Cyclization

Several classic and modern mechanisms have been proposed for the synthesis of the oxazole ring.

Robinson-Gabriel Synthesis : This method involves the cyclodehydration of α-acylamino ketones. pharmaguideline.comresearchgate.net The reaction is typically promoted by acid, which facilitates the intramolecular cyclization followed by dehydration to form the aromatic oxazole ring. pharmaguideline.com

Van Leusen Oxazole Synthesis : A widely used method for preparing 5-substituted oxazoles, this reaction employs a tosylmethyl isocyanide (TosMIC) precursor. nih.govijpsonline.com The mechanism proceeds via the deprotonation of TosMIC, which then acts as a nucleophile attacking an aldehyde. nih.govmdpi.com This is followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to yield the final oxazole product. nih.govmdpi.com

Metal-Catalyzed Cyclizations : Transition metals play a significant role in modern oxazole synthesis.

Gold-Catalyzed Synthesis : A plausible mechanism involves the activation of an alkyne by a cationic gold catalyst, followed by nucleophilic attack of an oxygen-transfer reagent. acs.org This generates a key gold α-oxo carbene intermediate, which is then trapped by a nitrile to form a nitrilium intermediate. acs.org A final cyclization step regenerates the catalyst and produces the oxazole ring. acs.org

Palladium and Copper-Catalyzed Reactions : Other pathways include palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by an in-situ cyclization. organic-chemistry.org Copper-catalyzed oxidative cyclization of enamides provides another route to the oxazole core. organic-chemistry.org

Synthesis from Carboxylic Acids : A proposed mechanism involves the in-situ activation of a carboxylic acid to form a reactive acylpyridinium salt. nih.gov This intermediate is then attacked by a deprotonated alkyl isocyanoacetate, leading to an adduct that cyclizes to form the 4,5-disubstituted oxazole. nih.gov

Rearrangement of Other Heterocycles : Oxazoles can also be formed from the base-induced transformation of 2-acyl-2H-azirines. organic-chemistry.org

Role of Intermediates and Transition States

The formation of the oxazole ring proceeds through several key reactive intermediates, the nature of which depends on the specific reaction pathway.

Oxazolines : In the van Leusen synthesis, a 4-tosyl-4,5-dihydro-1,3-oxazole (an oxazoline) is a crucial, isolable intermediate that undergoes elimination to form the aromatic oxazole. nih.govmdpi.com

Gold α-Oxo Carbenes : These are key intermediates in gold-catalyzed syntheses starting from alkynes. acs.org Their formation is followed by trapping with a nitrile, a critical step in building the oxazole ring. acs.org

Nitrilium Ions : Formed after the trapping of a carbene or a related species by a nitrile, nitrilium ions are highly electrophilic intermediates that readily undergo intramolecular cyclization to close the oxazole ring. acs.org

Acylpyridinium Salts : In syntheses starting from carboxylic acids, these salts serve as activated acyl electrophiles, ready to react with nucleophiles like deprotonated isocyanides. nih.gov

Ketenimines : These have been proposed as intermediates in the conversion of 2H-azirines to oxazoles under strongly basic conditions. organic-chemistry.org

Lithiated Oxazoles : In functionalization reactions, organolithium intermediates are key. For example, deprotonation can lead to a lithiated oxazole, which can then undergo rearrangement (a "halogen dance") to form a more stable lithiated species before being trapped by an electrophile. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

For the synthesis of a specific isomer like this compound, controlling the regiochemistry of the substitution on the oxazole ring is paramount. Stereoselectivity is generally not a factor in the synthesis of the final aromatic oxazole ring itself, but it can be relevant for the synthesis of chiral precursors.

The regioselectivity of oxazole synthesis is highly dependent on the chosen method and reaction conditions.

Solvent Control : In palladium-catalyzed direct arylation reactions, the choice of solvent can direct the position of substitution. Polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation. organic-chemistry.org This provides a powerful tool for controlling the final substitution pattern.

Substrate Control : The inherent electronic properties of the starting materials can dictate the regiochemical outcome. In a gold-catalyzed synthesis of trifluoromethylated oxazoles, the strong electron-withdrawing inductive effect of the CF3 group directs the nucleophilic attack exclusively to the β-position of the alkyne, resulting in the formation of only the 4-CF3-oxazole isomer. acs.org

Directed Lithiation : The regioselectivity of functionalizing an existing oxazole ring can be controlled by directed deprotonation. The position of lithiation can be influenced by the other substituents on the ring, allowing for the specific introduction of functional groups at a desired position. rsc.org

"Halogen Dance" Reaction : This base-induced migration of a halogen atom around a heterocyclic ring can be exploited for regiocontrolled synthesis. For example, a 5-bromooxazole (B1343016) can be isomerized to a more stable 4-bromo-5-lithiooxazole intermediate, which can then be functionalized at the C-5 position. nih.gov This allows for the synthesis of trisubstituted oxazoles that might be difficult to access through other methods. nih.gov

Complementary Synthesis : In some cases, by starting with common precursors and slightly modifying the reaction pathway, it is possible to achieve complementary regioselectivity, leading to the formation of different regioisomers of 2,4,5-trisubstituted oxazoles. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 5 1,1 Biphenyl 2 Yl Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. For 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine, the ¹H NMR spectrum is expected to be characterized by distinct regions corresponding to the aromatic protons of the biphenyl (B1667301) system, the lone proton on the oxazole (B20620) ring, and the protons of the amine group.

The aromatic region, typically between δ 7.0 and 8.5 ppm, would display a complex set of overlapping multiplets (m), doublets (d), and triplets (t) corresponding to the nine protons of the biphenyl moiety. rsc.org The specific chemical shifts and coupling constants (J-values) are dictated by the substitution pattern and the electronic effects of the oxazole ring. The proton at the 4-position of the oxazole ring is expected to appear as a singlet (s) in a distinct region of the spectrum. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature due to hydrogen bonding. hw.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
NH₂ 5.0 - 6.0 Broad Singlet
Oxazole-H4 7.0 - 7.5 Singlet

Note: The data in this table are predicted values based on typical chemical shifts for similar structural motifs and should be confirmed by experimental analysis.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. For this compound, which has a molecular formula of C₁₅H₁₂N₂O, the spectrum would show 15 distinct signals, assuming no coincidental overlap due to symmetry.

The signals for the carbon atoms of the biphenyl rings would appear in the aromatic region (δ 120-145 ppm). chemicalbook.com The quaternary carbons at the junction of the two phenyl rings and the point of attachment to the oxazole ring would have distinct chemical shifts. The three carbons of the oxazole ring are expected to resonate at characteristic positions: the C2 carbon, bonded to the amine group and a nitrogen atom, would be significantly downfield (δ > 155 ppm), as would the C5 carbon bonded to the biphenyl group and oxygen. researchgate.net The C4 carbon, bonded to a hydrogen, would appear further upfield in the aromatic region. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Biphenyl Carbons (CH) 125 - 130
Biphenyl Carbons (Quaternary) 130 - 145
Oxazole-C4 115 - 125
Oxazole-C5 145 - 155

Note: The data in this table are predicted values based on typical chemical shifts for similar structural motifs and should be confirmed by experimental analysis.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of protons within each of the phenyl rings, helping to differentiate and assign the complex, overlapping multiplets in the aromatic region. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This would allow for the definitive assignment of each protonated carbon in the biphenyl system and the C4 carbon of the oxazole ring by linking their known ¹H chemical shifts to their corresponding ¹³C signals.

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the expected molecular formula is C₁₅H₁₂N₂O. HRMS analysis would confirm this by matching the experimentally measured mass of the molecular ion ([M+H]⁺) to the calculated theoretical mass. rsc.org

Table 3: HRMS Data for C₁₅H₁₂N₂O

Ion Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺

Note: "Found Mass" is a representative value illustrating typical experimental accuracy.

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·) corresponding to the intact molecule's mass, along with numerous fragment ion peaks. The pattern of fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For this compound (Molecular Weight: 236.27 g/mol ), the EIMS spectrum would be expected to show a molecular ion peak at m/z 236. nist.gov Key fragmentation pathways could include:

Cleavage of the biphenyl-oxazole bond: This would lead to fragments corresponding to the biphenyl cation (m/z 153/154) or the oxazole-amine cation.

Fragmentation of the oxazole ring: The oxazole ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like CO or HCN. nih.gov

Loss of the amino group: Cleavage could result in the loss of ·NH₂.

Analysis of these characteristic fragments helps to confirm the presence and connectivity of the biphenyl and amino-oxazole substructures within the parent molecule. mdpi.com

Spectroscopic and Crystallographic Data for this compound Remains Undocumented in Publicly Accessible Research

A thorough investigation into the advanced spectroscopic and analytical characterization of the chemical compound this compound has revealed a significant lack of publicly available data. Despite the compound's well-defined structure, specific experimental datasets for key analytical techniques including mass spectrometry, vibrational and electronic spectroscopy, and X-ray crystallography could not be located in a comprehensive search of scientific literature and chemical databases.

The requested analysis, intended to detail the compound's characterization through methods such as Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography, cannot be completed at this time due to the absence of published research findings for this specific molecule.

While these analytical techniques are standard for the structural elucidation and characterization of novel chemical entities, it appears that the specific data for this compound has not been published or is not available in the public domain. Research on structurally related compounds containing biphenyl and oxazole moieties exists, but a direct and detailed analysis of the title compound is absent. mdpi.comresearchgate.net

Consequently, the generation of data tables and a detailed discussion of research findings for the specified subsections is not possible. The scientific community awaits future research that may include the synthesis and full characterization of this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Methodologies

The initial and often most challenging step in SCXRD is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once a crystal of appropriate size (generally >0.1 mm in at least two dimensions) is obtained, it is mounted on a goniometer head and placed in a diffractometer. fzu.cz

The crystal is then irradiated with a monochromatic X-ray beam, commonly from a Mo-Kα radiation source. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector. The collected data are processed to correct for experimental factors such as Lorentz and polarization effects. anchor-publishing.com The crystal structure is then solved using computational methods, and the atomic positions are refined to generate a final, highly accurate molecular structure.

While specific experimental data for this compound is not publicly available, the following table presents a hypothetical but representative summary of the crystal data and structure refinement parameters that would be expected from such an analysis.

ParameterHypothetical Value
Empirical formulaC15H12N2O
Formula weight236.27 g/mol
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.15 Å, b = 8.54 Å, c = 14.22 Å, β = 98.5°
Volume1217.5 ų
Z (Molecules per unit cell)4
Calculated density1.29 g/cm³
RadiationMo-Kα (λ = 0.71073 Å)
Reflections collected8540
Independent reflections2400
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115

Crystal Structure Analysis and Intermolecular Interactions

Following the successful solution and refinement of the crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions is performed. For this compound, this analysis would reveal key structural features. The oxazole ring is expected to be largely planar, while the biphenyl moiety will exhibit a specific dihedral angle between the two phenyl rings, a result of the balance between steric hindrance and electronic conjugation.

A critical aspect of crystal structure analysis is the examination of non-covalent intermolecular interactions, which govern the packing of molecules in the crystal lattice. nih.govmdpi.com The primary amine group (-NH2) in the molecule is a potent hydrogen bond donor. It would likely participate in hydrogen bonds with the nitrogen atom of the oxazole ring of an adjacent molecule (N-H···N), forming chains or dimeric motifs that are fundamental to the supramolecular architecture. nih.govrsc.org

Below are tables with hypothetical, yet chemically reasonable, values for selected bond lengths and hydrogen bond geometries for the title compound, illustrating the type of data obtained from the analysis.

Hypothetical Selected Bond Lengths and Angles
Bond/AngleHypothetical Value
C(2)-N(amine)1.36 Å
C(5)-C(biphenyl)1.48 Å
O(1)-C(2)1.37 Å
N(3)-C(2)1.31 Å
Biphenyl Dihedral Angle35.4°
Hypothetical Hydrogen Bond Geometry (Å, °)
D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
N–H···N(oxazole)0.882.153.01165

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. A combination of techniques is typically used to ensure a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC method would be highly effective for purity assessment. lcms.cz

In a typical setup, a C18 (octadecylsilyl) column would be used as the stationary phase, which is nonpolar. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation of the target compound from any impurities, which may have a wide range of polarities. Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), as the aromatic rings in the molecule are strong chromophores. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com

An illustrative HPLC analysis report for a sample of this compound is presented below.

Illustrative HPLC Purity Analysis Report
Peak No.Retention Time (min)Peak AreaArea %Identity
13.4515,2300.35Impurity A
28.764,325,60099.51This compound
39.126,1000.14Impurity B

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, primarily suited for volatile and thermally stable compounds. The viability of GC for analyzing this compound would depend on its volatility. Given its molecular weight and the presence of a polar amine group, derivatization might be necessary to increase its volatility and prevent peak tailing. doi.orgnih.gov A common derivatization strategy for amines is silylation, which replaces the active hydrogen atoms of the amino group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net

The analysis would be performed using a capillary column coated with a nonpolar or moderately polar stationary phase, such as a biphenyl polysiloxane. acs.orgnih.gov Helium is typically used as the carrier gas. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and structural confirmation of the compound and any impurities.

The following table provides a hypothetical summary of a GC analysis for the purity determination of the title compound.

Hypothetical GC Analysis Data
ComponentRetention Time (min)Area % (FID)
Solvent2.10-
Impurity10.550.45
This compound12.3899.55

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of a reaction, screening for optimal chromatographic conditions, and assessing the purity of a sample. acs.orgchemmethod.com

For this compound, the stationary phase would typically be a silica (B1680970) gel plate. The mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate). sciforum.net The ratio of these solvents is adjusted to achieve good separation, ideally with the target compound having a Retention Factor (Rf) value between 0.3 and 0.5. After the plate is developed, the separated spots are visualized. Due to its aromatic nature, the compound should be visible under UV light (at 254 nm). The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A single spot indicates a high degree of purity.

A representative TLC analysis is summarized in the table below.

Representative TLC Analysis Results
SampleSolvent System (v/v)Rf ValueObservations
Starting MaterialHexane:Ethyl Acetate (3:1)0.65Single spot under UV light
Reaction Mixture (t=2h)Hexane:Ethyl Acetate (3:1)0.40, 0.65Two spots, product forming
Purified ProductHexane:Ethyl Acetate (3:1)0.40Single spot, indicating high purity

Computational and Theoretical Investigations of 5 1,1 Biphenyl 2 Yl Oxazol 2 Amine

Molecular Geometry and Conformational Analysis

The presence of the ortho-substituted biphenyl (B1667301) group introduces significant steric hindrance, leading to a non-planar geometry and the possibility of multiple stable conformations.

Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine, this process would be performed using DFT or ab initio methods. The optimization would reveal the equilibrium bond lengths, bond angles, and, most importantly, the dihedral angle between the two phenyl rings of the biphenyl moiety.

Due to steric clash between the ortho-substituent (the oxazol-2-amine group) and the hydrogen atom on the adjacent phenyl ring, the biphenyl unit is expected to be significantly twisted from planarity. The optimized structure would likely exhibit a dihedral angle in the range of 40-70 degrees, similar to other ortho-substituted biphenyls. The planarity of the oxazole (B20620) ring itself would also be of interest, as would the orientation of the amino group.

Table 2: Illustrative Optimized Geometrical Parameters for an Ortho-Substituted Biphenyl Derivative (Note: This data is hypothetical and based on typical values for similar structures.)

Parameter Optimized Value
Biphenyl Dihedral Angle 55°
C-C (inter-ring) Bond Length 1.49 Å

The rotation around the single bond connecting the two phenyl rings in biphenyl derivatives is a well-studied phenomenon. In ortho-substituted biphenyls, this rotation is hindered, leading to the existence of atropisomers, which are stereoisomers resulting from restricted rotation. For this compound, the rotation around the biphenyl C-C bond would be the primary conformational freedom to investigate.

Computational methods can be used to calculate the rotational energy profile by systematically varying the dihedral angle between the phenyl rings and calculating the energy at each step. This would reveal the energy minima corresponding to stable conformers and the transition states corresponding to the rotational barriers. The height of these barriers determines the rate of interconversion between the conformers. Studies on similar ortho-substituted biphenyls have shown that a single ortho-substituent can lead to rotational barriers in the range of 10-20 kcal/mol. nih.govresearchgate.net

The presence of the bulky oxazol-2-amine group is expected to create a significant rotational barrier. The transition state for this rotation would likely be a more planar conformation where steric repulsion is maximized. The ground state conformer would be a twisted structure that minimizes these steric interactions.

Table 3: Illustrative Calculated Rotational Barriers for an Ortho-Substituted Biphenyl (Note: This data is hypothetical and intended to illustrate the concept.)

Transition Dihedral Angle (approx.) Calculated Barrier (kcal/mol)
Planarization (syn-periplanar) 18

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for predicting the spectroscopic properties of organic molecules. These methods allow for the simulation of various spectra, providing insights into the electronic structure and vibrational modes of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a critical application of computational chemistry, aiding in structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most reliable approaches for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived.

Theoretical calculations are generally performed on the optimized geometry of the molecule. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311+G(d,p) or TZVP, are commonly used to achieve a balance between accuracy and computational cost. researchgate.net The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data helps confirm the molecular structure. researchgate.netscienceopen.com Studies on similar heterocyclic compounds have shown that while predictions for ¹³C-NMR shifts are often robust, ¹H-NMR predictions can be more sensitive to the chosen geometry and computational method. researchgate.net

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: This data is illustrative and represents typical values expected from a DFT/GIAO calculation.)

Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C2 (oxazole)160.5NH₂5.80
C4 (oxazole)125.2H4 (oxazole)7.15
C5 (oxazole)145.8Biphenyl H's7.30 - 7.85
C1' (biphenyl)130.1
C2' (biphenyl)141.3

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective for predicting these vibrational frequencies and their corresponding intensities. nih.gov The process begins with a geometry optimization of the molecule to find its minimum energy structure. Subsequently, a frequency calculation is performed at the same level of theory, such as B3LYP/6-311++G(d,p), to obtain the harmonic vibrational frequencies. masjaps.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net The analysis of the potential energy distribution (PED) allows for the assignment of specific vibrational modes (e.g., C-N stretching, N-H bending, aromatic C-H stretching) to the calculated frequencies. nih.gov

Table 2: Illustrative Simulated Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative. Frequencies are typically scaled to compare with experimental values.)

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR IntensityAssignment
N-H stretch (asymmetric)3550Medium-NH₂ group
N-H stretch (symmetric)3450Medium-NH₂ group
Aromatic C-H stretch3100 - 3000WeakBiphenyl rings
C=N stretch1640StrongOxazole ring
N-H bend1610Strong-NH₂ group
Aromatic C=C stretch1580 - 1450Medium-StrongBiphenyl and Oxazole rings
C-O-C stretch1250StrongOxazole ring

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule are determined by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating these spectra. cecam.orgnih.gov By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), one can predict the wavelengths of maximum absorption (λ_max). rsc.org

The calculations provide the excitation energy, oscillator strength (which relates to the intensity of the absorption band), and the molecular orbitals (MOs) involved in the transition (e.g., HOMO to LUMO). scispace.com This information is crucial for understanding the nature of the electronic transitions, such as π → π* or n → π* transitions, and intramolecular charge transfer (ICT). researchgate.net Simulating the emission spectrum involves optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state.

Table 3: Representative Simulated Electronic Transition Data for this compound using TD-DFT (Note: This data is illustrative and represents a typical output for the lowest energy transitions.)

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major MO Contribution
S₀ → S₁3250.45HOMO → LUMO (95%)
S₀ → S₂2900.21HOMO-1 → LUMO (80%)
S₀ → S₃2650.15HOMO → LUMO+1 (75%)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying intermediates, and determining the energetic feasibility of chemical transformations.

For a molecule like this compound, computational studies can explore its synthesis or subsequent reactions. For example, the formation of the oxazole ring, a common reaction in heterocyclic chemistry, can be modeled. nih.gov This involves identifying the reactants, possible intermediates, and products, and then mapping the potential energy surface that connects them.

DFT calculations are used to locate the geometries of all stationary points along a proposed reaction coordinate, including local minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS). nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a located transition state correctly connects the intended reactant and product.

Once all stationary points are identified, their relative energies (including zero-point vibrational energy corrections) are calculated to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction, highlighting the stability of intermediates and the height of energy barriers.

The activation energy (Eₐ) is the energy difference between the reactants and the highest-energy transition state. A lower activation barrier indicates a faster reaction rate, as predicted by transition state theory. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. For instance, in the ring-opening reactions of oxazolones, computational analysis can help explain the influence of different nucleophiles or substituents on the reaction rate by calculating the respective activation barriers. researchgate.netresearchgate.net

Table 4: Hypothetical Energy Profile for a Proposed Reaction Step Involving this compound (Note: This data is illustrative. Energies are relative to the reactants, given in kcal/mol.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1First Transition State+18.5
IntermediateReaction Intermediate-5.2
TS2Second Transition State+12.0
ProductsFinal Products-15.8

Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating these characteristics at the quantum level.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

A hypothetical study on this compound would calculate the energies of these orbitals. The results would typically be presented in a table, detailing the energy values in electron volts (eV) and the energy gap. The visual representation of HOMO and LUMO surfaces would show the distribution of electron density, indicating likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the oxazole ring, while the LUMO might be distributed over the biphenyl system.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

(This table is for illustrative purposes only. No published data was found for this compound.)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Typically, red regions correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. Green and yellow areas denote intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring and the amino group, as these are electronegative atoms with lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogens. This information helps in understanding intermolecular interactions, such as hydrogen bonding.

The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. Methods like Mulliken population analysis are used to assign these charges. Understanding the atomic charge distribution is crucial for analyzing a molecule's electronic structure and predicting its chemical behavior.

A computational study would provide a table of calculated atomic charges for each atom in this compound. The calculated total dipole moment would also be reported, giving insight into the molecule's interaction with polar solvents and external electric fields.

Table 2: Hypothetical Atomic Charges and Dipole Moment

Atom/Parameter Value
Charge on N (amine) Data not available
Charge on O (oxazole) Data not available
Charge on N (oxazole) Data not available
Total Dipole Moment (Debye) Data not available

(This table is for illustrative purposes only. No published data was found for this compound.)

Solvent Effects in Theoretical Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies often perform calculations in the gas phase (in vacuum) as a baseline. However, to simulate real-world conditions, solvent effects are incorporated using computational models like the Polarizable Continuum Model (PCM).

These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity. By including solvent effects, calculations can more accurately predict properties like molecular geometry, electronic spectra, and dipole moments in solution. A study on this compound would compare the results of calculations performed in the gas phase with those in various solvents of different polarities (e.g., water, ethanol, chloroform). This would reveal how solvent polarity affects the electronic properties and conformational stability of the molecule.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine

Key areas for investigation include:

Visible-Light Photocatalysis : Methods using visible-light photocatalysis offer a mild and efficient way to construct substituted oxazoles from readily available precursors like α-bromoketones and benzylamines. acs.orgorganic-chemistry.orgresearchgate.netacs.org Research could adapt this technology, potentially using a biphenyl-containing ketone and a cyanating agent, under mild, room-temperature conditions, thereby minimizing energy consumption.

Electrochemical Synthesis : Electrosynthesis represents a green alternative that avoids toxic oxidants. rsc.org An electrochemical deoxygenative cycloaddition using a substituted biphenyl (B1667301) carboxylic acid as a starting material could provide a direct and sustainable route to the oxazole (B20620) core. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 2-aminooxazoles. researchgate.net Exploring the reaction of a 2-biphenyl-substituted α-haloketone with urea (B33335) or cyanamide (B42294) under microwave conditions could provide a rapid and efficient synthesis. researchgate.netijpsonline.com

C-H Activation Strategies : For the construction of the biphenyl moiety, palladium-catalyzed C-H activation offers a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.govacs.org Zeolite-confined palladium catalysts have shown shape-selectivity in the synthesis of specific biphenyl isomers, a strategy that could be employed to control the regiochemistry of the biphenyl unit. ki.si

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Method Potential Advantages Key Precursors for Target Compound
Visible-Light Photocatalysis Mild conditions, low energy use, high efficiency. acs.orgorganic-chemistry.org 2-Bromo-1-([1,1'-biphenyl]-2-yl)ethan-1-one, Cyanamide
Electrochemical Synthesis Avoids toxic oxidants, uses inexpensive materials. rsc.org [1,1'-Biphenyl]-2-carboxylic acid, Isocyanide derivative
Microwave-Assisted Synthesis Rapid reaction times, often improved yields. researchgate.net 2-Halo-1-([1,1'-biphenyl]-2-yl)ethan-1-one, Urea

Exploration of Unconventional Reactivity Profiles

The interplay between the sterically demanding biphenyl group and the electronically versatile oxazol-2-amine ring may give rise to novel reactivity. Future studies should investigate reactions that go beyond the standard transformations of oxazoles.

Atypical Cycloaddition Reactions : While oxazoles can act as dienes in Diels-Alder reactions, the specific substitution pattern of this compound could influence this reactivity. semanticscholar.org The steric hindrance from the ortho-substituted biphenyl group might inhibit typical cycloadditions or favor alternative, less common pathways. Exploring reactions with unconventional dienophiles under thermal or photochemical conditions could reveal new transformation pathways.

Controlled Ring-Opening Reactions : Oxazole rings can be opened under specific conditions to yield valuable synthetic intermediates. rsc.orgresearchgate.netacs.org Research into the selective ring-opening of this compound, triggered by specific reagents or catalysts, could provide access to highly functionalized acyclic structures that are otherwise difficult to synthesize. The 2-amino group could serve as an internal nucleophile in subsequent cascade reactions following ring opening.

Remote C-H Functionalization : The biphenyl moiety itself is a target for functionalization. Recent advances have enabled the selective C-H functionalization at positions remote from a directing group. nih.gov Using the oxazole nitrogen or the exocyclic amine as a directing group could allow for the selective modification of the biphenyl rings, creating a library of new derivatives with tailored properties.

Advanced Computational Methodologies for Predicting Complex Reactions

Computational chemistry is a powerful tool for predicting and understanding chemical behavior, reducing the need for extensive empirical screening. nih.gov Applying these methods to this compound can guide synthetic efforts and mechanistic studies.

Predicting Reactivity and Regioselectivity : Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the molecule. acs.org By calculating properties like HOMO-LUMO energy gaps and molecular electrostatic potential, researchers can predict the regioselectivity of reactions such as halogenation, nitration, or metalation. irjweb.comresearchgate.net This is particularly valuable for a complex molecule with multiple potential reaction sites on both the oxazole and biphenyl rings.

Modeling Reaction Mechanisms : DFT can elucidate complex reaction pathways, such as cascade rearrangements or cycloadditions. rsc.orgnih.govzsmu.edu.ua For instance, computational modeling could be used to compare the energy barriers for different potential synthetic routes, helping to identify the most efficient conditions before attempting them in the lab. nih.gov

Simulating Material Properties : Computational methods can predict properties relevant to materials science. For example, simulations can estimate the molecule's dipole moment, polarizability, and aspect ratio to predict its potential for forming liquid crystalline phases.

Table 2: Application of Computational Methods to this compound

Computational Technique Research Application Predicted Outcome
Density Functional Theory (DFT) Reaction mechanism analysis. nih.govzsmu.edu.ua Energy profiles, transition state geometries
Frontier Molecular Orbital (FMO) Analysis Prediction of reaction regioselectivity. researchgate.net Sites for electrophilic/nucleophilic attack
Molecular Dynamics (MD) Simulation Investigation of liquid crystal phase behavior Self-assembly and phase transition temperatures

Integration of this compound into Emerging Areas of Chemical Research

The rigid, rod-like structure conferred by the biphenyl group, combined with the polar oxazole heterocycle, makes this molecule a prime candidate for applications in materials science, particularly in the field of liquid crystals. tandfonline.comresearchgate.nettandfonline.com

Liquid Crystal Applications : Both biphenyl and oxadiazole (a related heterocycle) cores are well-established motifs in liquid crystalline materials. nih.govnih.govfigshare.com The molecular structure of this compound suggests it may exhibit mesogenic properties. The combination of the rigid biphenyl unit, which provides a high length-to-breadth ratio, and the polar oxazole ring, which can induce dipole-dipole interactions, are key features for the formation of ordered liquid crystal phases like nematic or smectic phases. tandfonline.comtandfonline.com The 2-amino group offers a site for hydrogen bonding, which could further stabilize these phases. Future work should involve the synthesis of the compound and its characterization using polarizing optical microscopy and differential scanning calorimetry to determine its phase transition temperatures and identify any mesophases. tandfonline.comuobaghdad.edu.iquobaghdad.edu.iq

Table 3: Proposed Investigation of Liquid Crystalline Properties

Property Experimental Technique Rationale
Phase Transitions Differential Scanning Calorimetry (DSC) To determine melting point and clearing point temperatures.
Mesophase Identification Polarizing Optical Microscopy (POM) To identify specific liquid crystal phases (e.g., nematic, smectic) by their characteristic textures. tandfonline.com
Dielectric Anisotropy Dielectric Spectroscopy To measure how the material responds to an electric field, which is crucial for display applications. tandfonline.com

Design of New Derivatization Strategies for Enhanced Analytical Applications

To study the behavior of this compound in various chemical or material systems, it is essential to have robust analytical methods for its detection and quantification. Derivatizing the primary amine provides a versatile handle for this purpose.

Fluorescent Tagging : The primary amine can be readily reacted with fluorescent labels (e.g., dansyl chloride, fluorescein (B123965) isothiocyanate). This would allow for highly sensitive detection using fluorescence spectroscopy, enabling researchers to monitor the molecule's distribution in a polymer matrix or track its consumption during a reaction.

Mass Spectrometry Probes : For quantitative proteomics and metabolomics, chemical tags are often attached to primary amines to enhance ionization efficiency and enable multiplexed analysis in mass spectrometry. nih.govdrugdiscoverynews.comwashington.edunih.gov Tandem Mass Tags (TMT) or similar reagents could be attached to the oxazol-2-amine. drugdiscoverynews.comwashington.edu This strategy could be adapted to create a set of isobaric tagged versions of the molecule, allowing for precise relative quantification in complex mixtures, which could be useful for studying its incorporation into materials or degradation pathways.

Mechanistic Elucidation of Less Understood Reactions Involving the Oxazol-2-amine Functionality

While the synthesis and reactivity of the oxazole ring are reasonably well-studied, the specific role and reactivity of the exocyclic 2-amino group are less understood. A deeper mechanistic understanding could unlock new synthetic applications.

Tautomerism Studies : The 2-aminooxazole moiety can exist in equilibrium with its 2-iminooxazoline tautomer. The position of this equilibrium can significantly affect the molecule's reactivity. Spectroscopic (NMR) and computational studies should be performed to determine the predominant tautomer under various conditions and to understand how the biphenyl substituent influences this equilibrium.

Kinetic and Isotopic Labeling Studies : For reactions involving the 2-amino group, such as acylation or alkylation, kinetic studies can help determine the reaction order and rate-determining step. Isotope labeling (e.g., replacing the amine protons with deuterium) can be used to probe the involvement of proton transfer steps in the reaction mechanism.

Intermediate Trapping : In complex, multi-step reactions, identifying transient intermediates is key to understanding the mechanism. Experiments designed to trap reactive intermediates, for example, by using specific scavenging agents during a proposed reaction, could provide direct evidence for the proposed pathway. This could be particularly insightful for exploring novel cyclization or rearrangement reactions where the 2-amino group participates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine?

  • Methodology : The biphenyl moiety can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromophenylboronic acid and a suitable aryl halide . Subsequent oxazole ring formation may involve cyclization of a propargylamine intermediate with a nitrile oxide, as demonstrated in analogous oxadiazole syntheses .
  • Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–120°C) to suppress biphenyl dimerization . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is typically required.

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : Confirm biphenyl coupling patterns (e.g., meta/para substituents) and oxazole proton shifts (δ 6.5–7.5 ppm) .
  • HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and oxazole C=N stretches (~1650 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ values at 10–100 μM) .
  • Cytotoxicity Testing : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Dose Selection : Use logarithmic concentrations (0.1–100 μM) to establish dose-response curves .

Advanced Research Questions

Q. How can competing side reactions during biphenyl synthesis be minimized?

  • Data Contradiction Analysis : While Suzuki coupling typically yields high regioselectivity, homocoupling of boronic acids may occur under oxygen-deficient conditions .
  • Mitigation Strategy :

  • Degas solvents (toluene/ethanol) with N₂ or Ar.
  • Add catalytic amounts of CuI to suppress protodeboronation .
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc).

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., oxazole N vs. biphenyl π-π stacking) .

Q. How do solvent polarity and pH affect the compound’s stability?

  • Experimental Design :

  • Stability Assay : Incubate the compound in buffers (pH 2–12) and solvents (DMSO, MeOH, H₂O) at 25–40°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) .
  • Key Finding : Oxazole rings are prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .

Q. What strategies resolve discrepancies in biological activity between in vitro and in silico studies?

  • Root Cause Analysis :

  • False Positives in Silico : Overestimation of binding affinity due to rigid protein models. Validate with MD simulations (100 ns trajectories) .
  • In Vitro Artifacts : Compound aggregation in cell media (test with 0.01% Tween-80) .
  • Metabolic Instability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.